molecular formula C9H16ClN B1145851 rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride CAS No. 1820572-35-7

rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride

Cat. No.: B1145851
CAS No.: 1820572-35-7
M. Wt: 137.223646
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic systems. The molecular formula is established as C₉H₁₆ClN with a molecular weight of 173.68 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 1269456-02-1, providing a unique identifier for database searches and chemical cataloging purposes.

The International Chemical Identifier key for this compound is UHNBWKCSAOQKIY-LIKPKYTKSA-N, which provides a standardized representation for computational chemistry applications. The Simplified Molecular Input Line Entry System string is represented as [H]C1[C@@H]2CC[C@@]1([H])[C@]3([H])[C@@]2([H])CNC3.Cl, detailing the connectivity and stereochemistry of all atoms within the molecular structure.

Alternative nomenclature systems recognize this compound under various designations including 4,7-methano-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-, hydrochloride. The systematic name emphasizes the azatricyclo designation, indicating the presence of nitrogen within the tricyclic framework, specifically at the 4-position of the decane system.

The molecular structure demonstrates a racemic mixture, as indicated by the "rac-" prefix, containing equal proportions of enantiomeric forms with the specified stereochemical configuration. This compound is classified under azabicyclic compounds within the broader category of nitrogen-containing heterocycles, specifically azatricyclo compounds, which are recognized for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8-,9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBWKCSAOQKIY-JGJABSLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Expansion Strategy via Bicyclic Intermediates

A literature-derived approach involves constructing a bicyclic precursor followed by ring expansion to install the nitrogen atom. The ACS publication details a related method for synthesizing [5–6–7] azatricyclic cores:

  • Bicyclo[3.3.1]nonane formation : A Diels-Alder reaction between norbornadiene and a dienophile yields a bicyclic intermediate.

  • Lactamization : Treatment with chlorinating agents (e.g., POCl₃) forms a chloro-lactam, which undergoes LiAlH₄ reduction to generate the secondary amine.

  • Acid-mediated cyclization : Hydrochloric acid promotes cyclization, forming the tricyclic structure and subsequent protonation to the hydrochloride salt.

Key reaction :

Bicyclo[3.3.1]nonaneLiAlH4Amine intermediateHClTricyclic hydrochloride[4]\text{Bicyclo[3.3.1]nonane} \xrightarrow{\text{LiAlH}_4} \text{Amine intermediate} \xrightarrow{\text{HCl}} \text{Tricyclic hydrochloride}

Reductive Amination of Ketone Precursors

Chemsrc data for a methylated analog suggests reductive amination could adapt to the target compound:

  • Ketone synthesis : Oxidative cleavage of a norbornene derivative yields a diketone.

  • Condensation with ammonia : The diketone reacts with ammonium acetate to form an imine.

  • Sodium cyanoborohydride reduction : Selective reduction stabilizes the amine, followed by HCl treatment for salt formation.

Limitations : This method risks over-reduction or stereochemical drift, necessitating rigorous temperature control.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Tetrahydrofuran (THF) : Preferred for LiAlH₄ reductions due to its ability to solubilize polar intermediates.

  • Reaction temperature : LiAlH₄-mediated steps proceed at 0°C to room temperature to minimize side reactions.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Separates tricyclic products from bicyclic byproducts using ethyl acetate/hexane gradients.

  • Ion-exchange chromatography : Isolates the hydrochloride salt from neutral impurities.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include δ 3.2–3.5 ppm (N–CH₂ protons) and δ 1.2–2.1 ppm (bridged cyclohexane protons).

  • Mass spectrometry : Molecular ion peak at m/z 153.1 (free base) and 154.1 ([M+H]⁺) confirms the molecular formula.

Industrial-Scale Considerations

Sigma-Aldrich’s discontinued product implies scalability challenges, likely due to:

  • Low yields : Multi-step syntheses with inherent inefficiencies (e.g., 30–40% yields per step).

  • Safety concerns : LiAlH₄ poses fire risks, requiring specialized infrastructure.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances in C–H activation could enable direct cyclization of acyclic precursors under visible light, avoiding harsh reductants.

Flow Chemistry

Microreactor systems may enhance heat transfer during exothermic steps (e.g., LiAlH₄ reductions), improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders or as an analgesic.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane: The parent compound without the hydrochloride group.

    Other tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride is unique due to its specific tricyclic structure and the presence of the hydrochloride group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves cycloaddition or condensation reactions. For example, analogous azatricyclic compounds are synthesized via Schiff base formation between aldehydes (e.g., 2-chlorobenzaldehyde) and amine precursors (e.g., N-amino-β-terpinenemaleimide), followed by cyclization under acidic conditions . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (25–80°C), and stoichiometric ratios of reactants. Catalytic hydrogenation may be used to reduce intermediates, with monitoring via TLC or HPLC to track progress .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the rac-configuration (e.g., orthorhombic crystal system with Pba2 space group, unit cell parameters a = 18.505 Å, b = 27.012 Å, c = 7.630 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with DEPT-135 distinguishing CH, CH₂, and CH₃ groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., monoisotopic mass 187.1128 g/mol for C₁₀H₁₈ClN) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours, then analyze degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for related bicyclic amines) .

Advanced Research Questions

Q. How do stereochemical variations in the azatricyclic framework influence biological activity or receptor binding?

  • Methodological Answer:

  • Comparative docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare the rac-isomer’s binding affinity with enantiopure forms at targets like serotonin receptors .
  • Pharmacophore mapping : Analyze spatial arrangements of functional groups (e.g., amine, chloride) to correlate stereochemistry with bioactivity .

Q. What strategies resolve contradictions in crystallographic data for azatricyclic compounds with similar frameworks?

  • Methodological Answer:

  • Twinning analysis : For partially twinned crystals (e.g., Pba2 space group), use software like TWINLAW to refine data and distinguish overlapping reflections .
  • Hydrogen bonding networks : Compare intermolecular interactions (e.g., C–H⋯O bonds in ) to validate structural assignments .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer:

  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the tertiary amine’s lone pair (HOMO) may drive nucleophilic reactivity .
  • Solvent effects : Use COSMO-RS models to predict solvolysis pathways in polar aprotic vs. protic solvents .

Methodological Challenges and Solutions

Q. What experimental designs mitigate racemization during synthesis or storage?

  • Methodological Answer:

  • Chiral chromatography : Employ CSP (chiral stationary phase) columns (e.g., Chiralpak IA) to monitor enantiomeric excess during synthesis .
  • Lyophilization : Store the hydrochloride salt at -20°C in anhydrous conditions to prevent hydrolysis or racemization .

Q. How can researchers validate conflicting solubility data reported for this compound?

  • Methodological Answer:

  • Phase solubility analysis : Measure solubility in 8–12 solvents (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy at λmax ~260 nm .
  • Hansen solubility parameters : Compare experimental solubility with predictions based on dispersion (δd), polarity (δp), and hydrogen bonding (δh) .

Key Research Gaps

  • Stereoselective synthesis : Current routes yield racemic mixtures; asymmetric catalysis (e.g., organocatalysts) is underexplored .
  • In vivo pharmacokinetics : Limited data on bioavailability and metabolic pathways in model organisms .

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